molecular formula C13H15ClN2S B5560043 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione CAS No. 37489-48-8

1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione

カタログ番号 B5560043
CAS番号: 37489-48-8
分子量: 266.79 g/mol
InChIキー: TZQHCJOWRXAOJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as CCT137690, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential anticancer agent due to its ability to inhibit the activity of a protein called Mps1 kinase, which plays a critical role in the regulation of cell division. Since then, CCT137690 has been studied extensively for its potential applications in cancer therapy and other areas of biomedical research.

作用機序

The primary mechanism of action of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is the inhibition of Mps1 kinase, which is a critical regulator of the mitotic checkpoint. This checkpoint ensures that chromosomes are properly aligned before cell division occurs, and defects in this process can lead to the development of cancer. By inhibiting Mps1 kinase, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione disrupts the mitotic checkpoint and induces cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the replication of the hepatitis C virus and to enhance the differentiation of human embryonic stem cells. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases in animal models.

実験室実験の利点と制限

One of the primary advantages of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is its specificity for Mps1 kinase, which makes it a valuable tool for studying the role of this protein in cell division and cancer development. However, one limitation of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is its relatively low potency compared to other Mps1 inhibitors. This can make it more difficult to achieve complete inhibition of Mps1 kinase activity in some experimental settings.

将来の方向性

There are several potential future directions for research on 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is the development of more potent and selective Mps1 inhibitors that could be used for cancer therapy. Another potential direction is the investigation of the effects of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione on other cellular processes, such as DNA repair and cell death pathways. Finally, the use of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione in combination with other anticancer drugs could be explored as a potential strategy to enhance the effectiveness of cancer therapy.

合成法

The synthesis of 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is then reacted with 4,4,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile to form the intermediate compound 1-(4-chlorophenyl)-4,4,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile. This intermediate is then treated with a reducing agent to produce the final product, 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione.

科学的研究の応用

1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to enhance the effectiveness of other anticancer drugs, such as paclitaxel and doxorubicin.

特性

IUPAC Name

3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQHCJOWRXAOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190939
Record name 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

CAS RN

37489-48-8
Record name 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037489488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7632S3X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。